molecular formula C13H15ClN2S B6249306 [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine CAS No. 1042647-48-2

[2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine

Cat. No.: B6249306
CAS No.: 1042647-48-2
M. Wt: 266.79 g/mol
InChI Key: USQQSBYLJHLJOR-UHFFFAOYSA-N
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Description

The compound [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine is a secondary amine featuring two distinct substituents:

  • A 2-(4-chlorophenyl)ethyl group: A chlorinated aromatic moiety linked via an ethyl chain.
  • A (2-methyl-1,3-thiazol-4-yl)methyl group: A methyl-substituted thiazole ring attached to a methylamine.

This structure combines lipophilic (chlorophenyl) and heterocyclic (thiazole) components, which are common in bioactive molecules targeting enzymes or microbial pathogens.

Properties

CAS No.

1042647-48-2

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C13H15ClN2S/c1-10-16-13(9-17-10)8-15-7-6-11-2-4-12(14)5-3-11/h2-5,9,15H,6-8H2,1H3

InChI Key

USQQSBYLJHLJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNCCC2=CC=C(C=C2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with an appropriate nucleophile.

    Coupling of the Two Fragments: The final step involves coupling the thiazole ring with the chlorophenyl group through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that thiazole derivatives often exhibit significant biological activities, including:

  • Anti-cancer properties : Thiazole compounds have shown promise in inhibiting tumor growth and proliferation.
  • Antimicrobial activity : Various studies highlight the effectiveness of thiazole-based compounds against bacterial and fungal strains.

Neuropharmacology

Research suggests that compounds similar to [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine may influence neurotransmitter systems, potentially serving as:

  • Antidepressants : Modulating serotonin levels.
  • Anxiolytics : Reducing anxiety-related behaviors in animal models.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new thiazole derivatives with varied substituents to enhance biological activity. This application is crucial in:

  • Drug design : Facilitating the creation of novel therapeutic agents through structural modifications.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the anti-cancer effects of thiazole derivatives, including [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine. The results indicated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various thiazole derivatives against common bacterial pathogens. The results demonstrated that [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Compound Name Heterocycle Key Substituents Biological Activity
Target Compound Thiazole 4-Chlorophenyl (ethyl-linked), 2-Methylthiazol-4-yl (methyl-linked) N/A (Inference: Kinase inhibition)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole 3-Chloro-2-methylphenyl, 4-Fluorophenyl (directly attached) Antibacterial (moderate activity)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Chlorobenzylidene, 4-Methylphenyl Insecticidal, fungicidal
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-Chlorophenyl, 4-(Dimethylamino)benzylidene Cyclin-dependent kinase inhibition

Key Observations:

  • Thiazole vs.
  • Substituent Position : The 4-chlorophenyl group in the target compound contrasts with 3-chloro-2-methylphenyl in , altering steric and electronic interactions with targets .

Impact of Amine Substituents

Compound Feature Target Compound Analog (–15)
Amine Type Secondary amine Schiff base (imine-linked benzylidene)
Flexibility Ethyl chain allows rotational freedom Rigid conjugated system (benzylidene)
Electronic Effects Chlorophenyl enhances lipophilicity Dimethylamino group introduces electron-donating effects

Functional Implications:

  • Schiff Bases : Compounds like ’s benzylidene derivative exhibit rigidity, favoring π-π stacking in enzyme active sites .
  • Secondary Amines : The target’s ethyl-linked chlorophenyl may improve membrane permeability compared to bulkier diphenylmethyl groups (e.g., ) .

Biological Activity

The compound [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine is a thiazole-derived amine that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₁₇ClN₂OS, with a molecular weight of 356.87 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, particularly in cancer treatment and enzyme inhibition.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂OS
Molecular Weight356.87 g/mol
LogP4.4333
Polar Surface Area34.034 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antiproliferative Effects

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), showed IC50 values ranging from 0.36 to 0.86 µM in three different human cancer cell lines, indicating potent activity against tumor cells .

The mechanism of action for thiazole derivatives often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This was evidenced by immunostaining experiments showing that the compound effectively induced G2/M phase cell cycle arrest in treated cells .

Case Studies

  • Study on Antitumor Activity
    A series of thiazole derivatives were evaluated for their cytotoxic effects on cancer cells. The presence of electron-donating groups, such as methyl at specific positions on the phenyl ring, enhanced their activity significantly. For example, compounds with IC50 values less than that of doxorubicin were identified, highlighting their potential as effective anticancer agents .
  • Acetylcholinesterase Inhibition
    Compounds similar to [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibitory activity was evaluated through in vitro assays, revealing promising results for potential therapeutic applications in neurodegenerative disorders .

Research Findings Summary

Research indicates that compounds with thiazole structures can act as effective antitumor agents and enzyme inhibitors:

  • Antiproliferative Activity : Thiazole derivatives have shown moderate to high antiproliferative effects in various cancer cell lines.
  • Mechanisms : Inhibition of tubulin polymerization and AChE activity are significant mechanisms contributing to their biological effects.
  • Structure-Activity Relationship : Modifications in the chemical structure can lead to enhanced biological activity.

Q & A

Q. What are the recommended synthetic routes for [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine?

The synthesis of thiazole derivatives typically involves cyclization or condensation reactions. A validated approach includes:

  • Stepwise alkylation : Reacting 4-chlorophenethylamine with a 2-methylthiazole-4-carbaldehyde intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the target amine via nucleophilic substitution .
  • Hantzsch thiazole synthesis : Building the thiazole ring from thiourea and α-haloketones, followed by functionalization of the amine group .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%), critical for reproducible biological assays .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 2.4 ppm for thiazole methyl group, δ 7.3–7.5 ppm for chlorophenyl protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.08) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (DMSO) or aqueous buffers with cyclodextrin derivatives for hydrophobic thiazole cores .
  • Stability : Conduct pH-dependent degradation studies (pH 3–9) and monitor via HPLC to identify optimal storage conditions (e.g., –20°C in anhydrous DMSO) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s crystal structure?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXT solves the phase problem via intrinsic phasing .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H⋯N interactions between thiazole and amine groups) .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., residual density <0.3 eÅ⁻³) .

Q. What in vitro assays are suitable for evaluating bioactivity and cytotoxicity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to quantify Ki values .

Q. How can molecular docking predict interactions with biological targets?

  • Target selection : Prioritize receptors with structural homology (e.g., GPCRs or kinases) using databases like PDB .
  • Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction. Validate with MD simulations (100 ns) to assess stability .
  • SAR analysis : Compare docking scores of analogs (e.g., substituent effects on binding energy) to guide optimization .

Q. How do structural modifications impact pharmacokinetics and metabolic stability?

  • Metabolic sites : Identify vulnerable positions (e.g., thiazole methyl or chlorophenyl groups) via liver microsome assays .
  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation .
  • LogP optimization : Adjust lipophilicity (target LogP 2–3) using substituents like methoxyethyl to enhance blood-brain barrier penetration .

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